molecular formula C10H21ClO5S B1528820 2-[2-(2-Butoxyethoxy)ethoxy]ethane-1-sulfonyl chloride CAS No. 1343961-77-2

2-[2-(2-Butoxyethoxy)ethoxy]ethane-1-sulfonyl chloride

Cat. No. B1528820
CAS RN: 1343961-77-2
M. Wt: 288.79 g/mol
InChI Key: KXHRNWJINPWSKE-UHFFFAOYSA-N
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Description

2-[2-(2-Butoxyethoxy)ethoxy]ethane-1-sulfonyl chloride is a chemical compound with the CAS Number: 1343961-77-2 . Its molecular formula is C10H21ClO5S and it has a molecular weight of 288.79 . The IUPAC name for this compound is 2-[2-(2-butoxyethoxy)ethoxy]ethanesulfonyl chloride .


Molecular Structure Analysis

The InChI code for 2-[2-(2-Butoxyethoxy)ethoxy]ethane-1-sulfonyl chloride is 1S/C10H21ClO5S/c1-2-3-4-14-5-6-15-7-8-16-9-10-17(11,12)13/h2-10H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and formula.


Physical And Chemical Properties Analysis

The predicted boiling point of 2-[2-(2-Butoxyethoxy)ethoxy]ethane-1-sulfonyl chloride is 355.0±27.0 °C and its predicted density is 1.178±0.06 g/cm3 .

Scientific Research Applications

Synthesis of Functional Aromatic Multisulfonyl Chlorides

The synthesis of functional aromatic multisulfonyl chlorides, including various derivatives and their masked precursors, has been a significant area of research. These compounds serve as key building blocks for the development of dendritic and other complex organic molecules. The process involves a sequence of reactions culminating in the oxidative chlorination of specific thiocarbamate, alkyl, or benzyl thiophenyl groups to yield sulfonyl chlorides. This methodology is crucial for creating a wide range of aromatic multisulfonyl chlorides with potential applications in organic synthesis, materials science, and pharmaceutical chemistry (Percec et al., 2001).

New Protecting and Activating Groups for Amine Synthesis

Another application involves using sulfonyl chloride derivatives as new versatile protecting and activating groups for amine synthesis. For instance, 2-(1,3-Dioxan-2-yl)ethylsulfonyl (Dios) chloride has been synthesized and employed as a novel sulfonating agent for amines, demonstrating excellent yields and versatility. The Dios group is stable under various conditions and can be selectively removed, showcasing its utility in amine activation and protection strategies (Sakamoto et al., 2006).

Organic Sulfur Mechanisms and Reactions

The study of organic sulfur mechanisms, particularly the preparation and reactions of hydroxyalkanesulfonyl chlorides, has provided insights into the behavior of these compounds. This research has elucidated the pathways and intermediate states involved in their reactions with water, alcohols, and other agents, contributing to the understanding of sulfur chemistry and its applications in synthesis and material science (King & Hillhouse, 1983).

DNA Photo-Cleavage Agents

Sulfonyl chloride derivatives have also been explored for their potential in biological applications, such as DNA photo-cleavage agents. These compounds, upon UV irradiation, generate sulfonyloxyl radicals that effectively cleave DNA. This property has significant implications for biotechnology and medical research, offering a novel approach to manipulate genetic materials for various purposes (Andreou et al., 2016).

Heavy Metal Sensors

Finally, sulfonyl chloride derivatives have been utilized in the development of sensors for detecting heavy metal ions. The synthesis of bis-sulfonamides from diaminoethane and respective sulfonyl chlorides has led to efficient sensors with applications in environmental monitoring and healthcare. These sensors demonstrate high sensitivity and specificity towards heavy metals, highlighting the role of sulfonyl chloride derivatives in analytical chemistry (Sheikh et al., 2016).

Safety and Hazards

For safety and hazards information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) of the compound .

properties

IUPAC Name

2-[2-(2-butoxyethoxy)ethoxy]ethanesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21ClO5S/c1-2-3-4-14-5-6-15-7-8-16-9-10-17(11,12)13/h2-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXHRNWJINPWSKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOCCOCCOCCS(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21ClO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[2-(2-Butoxyethoxy)ethoxy]ethane-1-sulfonyl chloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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